

# Glovadalen (UCB-0022): A Technical Guide to the Safety and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Glovadalen (also known as UCB-0022) is an investigational, orally available, and centrally penetrant small molecule being developed by UCB Biopharma for the treatment of Parkinson's disease. It acts as a selective positive allosteric modulator (PAM) of the dopamine D1 receptor. This mechanism of action is intended to enhance the receptor's response to endogenous dopamine, thereby improving motor control without the continuous receptor stimulation that can lead to adverse effects associated with dopamine agonists.[1][2] This technical guide provides a comprehensive overview of the currently available safety and toxicology data for Glovadalen, compiled from preclinical studies and clinical trials.

# Non-Clinical Safety and Toxicology In Vitro Toxicology

• Selectivity and Affinity: In vitro studies have demonstrated that **Glovadalen** selectively binds to D1 receptors with nanomolar affinity. It potentiates the ability of dopamine to activate the D1 receptor by approximately 10-fold. Notably, **Glovadalen** was found to be inactive at D2, D3, and D4 dopamine receptors and only marginally active at the D5 receptor at a concentration of 10 μM. The compound has also been screened against a wide panel of over 500 other targets and was found to be highly selective.[2]



#### In Vivo Toxicology

- Animal Models: The primary in vivo model used to assess the efficacy and safety of
   Glovadalen has been the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated
   macaque, a well-established non-human primate model of Parkinson's disease.[2]
- Key Findings: In MPTP-treated macaques, single oral doses of Glovadalen, both alone and
  in combination with a low dose of levodopa, demonstrated an improvement in motor
  disability comparable to that of levodopa alone. Importantly, this improvement was
  associated with a reduction in the severity of dyskinesia.[2] Preclinical pharmacokinetic and
  safety profiles were considered favorable and supported the progression of Glovadalen to
  first-in-human studies.[2]
- General Toxicology: Detailed quantitative data from formal preclinical toxicology studies, such as acute toxicity (e.g., LD50), repeat-dose toxicity (to establish No-Observed-Adverse-Effect Levels, NOAELs), and safety pharmacology studies, are not yet publicly available in peer-reviewed literature.

### **Genetic and Reproductive Toxicology**

As of the latest available information, specific data from genotoxicity, carcinogenicity, and reproductive and developmental toxicology studies for **Glovadalen** have not been published. Standard preclinical safety testing for a new chemical entity would typically include a battery of such assays to assess mutagenic and carcinogenic potential, as well as effects on fertility and embryonic development.

## Clinical Safety and Tolerability Phase 1 Clinical Trial (NCT04867642)

A Phase 1 study was conducted to evaluate the safety, tolerability, and pharmacokinetics of **Glovadalen** in both healthy volunteers and individuals with Parkinson's disease.

- Study Design: The trial was a randomized study that included single and multiple ascending doses of Glovadalen.
- Safety Profile: The results from this study indicated that **Glovadalen** has an acceptable safety and tolerability profile.[3] No deaths or serious treatment-emergent adverse events



(TEAEs) were reported.[2] Furthermore, no new safety concerns were identified during the study.[3] The incidence and severity of TEAEs were reduced with dose titration, which also resulted in fewer effects on vital signs.[3]

### Phase 2 Clinical Trial (ATLANTIS - NCT06055985)

The ATLANTIS study is a multicenter, double-blind, placebo-controlled, randomized, parallel-group Phase 2 trial designed to assess the efficacy, safety, and tolerability of **Glovadalen** as an adjunctive therapy in patients with advanced Parkinson's disease experiencing motor fluctuations.[1]

- Study Design: Participants were randomized to receive either a low dose of **Glovadalen**, a high dose of **Glovadalen**, or a placebo for a 10-week period, in addition to their standard-of-care medication, which included at least levodopa.[1][2] The study protocol included a 2-week titration period, an 8-week maintenance period, and a 2-week safety follow-up.[1]
- Overall Safety: The findings from the ATLANTIS trial suggest that **Glovadalen** is both safe and effective for patients with advanced Parkinson's disease.[2] The discontinuation rate for the entire patient population was low at 7.2%.[2]
- Treatment-Emergent Adverse Events (TEAEs): The incidence of any TEAE was similar across all treatment groups.[2]

| Adverse Event<br>Category | Low-Dose<br>Glovadalen | High-Dose<br>Glovadalen | Placebo |
|---------------------------|------------------------|-------------------------|---------|
| Any TEAE                  | 53%                    | 55%                     | 51%     |
| Headache                  | 10%                    | 6%                      | 4%      |
| Dyskinesia                | 5.7%                   | 6%                      | 4.3%    |

Dopaminergic-Related Adverse Events: There were no significant differences in the
incidence of dopaminergic-related adverse events between the Glovadalen and placebo
groups.[2] Notably, there were no reported cases of hallucinations, confusion, hypotension,
syncope, or excessive daytime sleepiness in the Glovadalen-treated groups.[2]



 Serious Adverse Events: The number of TEAEs leading to discontinuation or withdrawal was lower in the Glovadalen groups compared to placebo. Two participants in the low-dose group and five in the high-dose group discontinued due to TEAEs, compared to eight in the placebo group.[2]

## Signaling Pathways and Experimental Workflows Dopamine D1 Receptor Signaling Pathway

**Glovadalen** acts as a positive allosteric modulator of the dopamine D1 receptor. This means it binds to a site on the receptor that is different from the dopamine binding site (the orthosteric site). By doing so, it enhances the receptor's response to the binding of endogenous dopamine, leading to a more physiological potentiation of the downstream signaling cascade. The D1 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).



Click to download full resolution via product page

**Glovadalen**'s modulation of the Dopamine D1 receptor signaling pathway.

## Preclinical Experimental Workflow for In Vivo Pharmacology



The preclinical assessment of **Glovadalen**'s in vivo efficacy and safety in the MPTP-treated macaque model followed a structured workflow.



Click to download full resolution via product page

Workflow for the in vivo assessment of **Glovadalen** in a primate model of Parkinson's disease.

### Conclusion



The available safety and toxicology data for **Glovadalen** (UCB-0022) from preclinical and clinical studies up to Phase 2 suggest a favorable profile. The compound is a selective D1 receptor positive allosteric modulator that has demonstrated efficacy in a relevant animal model of Parkinson's disease with a reduced propensity for inducing dyskinesia compared to levodopa. Clinical trials in humans have shown that **Glovadalen** is generally well-tolerated, with a side effect profile that appears manageable and a low discontinuation rate. Importantly, there is no indication of an increased risk of common dopaminergic adverse events such as hallucinations or orthostatic hypotension at the doses studied.

Further long-term safety data, as well as the results from comprehensive preclinical toxicology studies (including genotoxicity, carcinogenicity, and reproductive toxicology), will be crucial for a complete understanding of **Glovadalen**'s safety profile as it progresses through later stages of clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. neurologylive.com [neurologylive.com]
- 2. Novel Drug With New Mechanism Promising for PD Fluctuations [medscape.com]
- 3. glovadalen (UCB0022) / UCB [delta.larvol.com]
- To cite this document: BenchChem. [Glovadalen (UCB-0022): A Technical Guide to the Safety and Toxicology Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620572#glovadalen-safety-and-toxicology-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com